molecular formula C18H21ClN6O B5716471 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol

2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol

Cat. No. B5716471
M. Wt: 372.9 g/mol
InChI Key: MGXXXQYKISEDAX-UHFFFAOYSA-N
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Description

The compound “2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the structure of 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide bound to PKB has been determined .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo . This led to rapid clearance and low oral bioavailability .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular formula of a similar compound, 2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethyl 4-chlorophenyl ether, is C24H24Cl2N6O, and its molecular weight is 483.39296 .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been identified as a potential anti-inflammatory agent. A study found that similar compounds have shown significant anti-inflammatory activity . The synthesized compounds were characterized by infrared, 1 H-nuclear magnetic resonance and mass spectral analyses. Molecular docking of 5cox with both the ligands using docking server predicted both the compounds to be potential anti-inflammatory compounds .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anticancer Activity

Indole derivatives have also been found to have anticancer properties . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties . This suggests that the compound could potentially be used in the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .

Future Directions

The future directions in the research of similar compounds involve further optimization of the chemical structure to improve their pharmacokinetic properties and therapeutic efficacy . Additionally, more in-depth studies on their mechanism of action and potential applications in the treatment of various diseases are warranted .

properties

IUPAC Name

2-[4-[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c19-15-3-1-14(2-4-15)12-25-18-16(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXXXQYKISEDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

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